molecular formula C13H25ClN2O B1465975 N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236262-24-0

N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1465975
CAS No.: 1236262-24-0
M. Wt: 260.8 g/mol
InChI Key: OGMGPIXGRKGZRS-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is a versatile chemical compound with significant potential in scientific research. It is primarily used in studying various biological and chemical processes due to its unique properties.

Mechanism of Action

Pyrrolidine Compounds

Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Targets and Mode of Action

The targets and mode of action of pyrrolidine compounds can vary widely depending on the specific compound and its functional groups. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been found to have selectivity for various biological targets .

Biochemical Pathways

The biochemical pathways affected by pyrrolidine compounds can also vary widely. For example, pyrrolizine 77 was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide 75 with 2-(pyrrolidin-2-ylidene)malononitrile 76 .

Pharmacokinetics

The pharmacokinetics of pyrrolidine compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by various factors, including the compound’s structure and the presence of functional groups .

Result of Action and Action Environment

The molecular and cellular effects of pyrrolidine compounds, as well as the influence of environmental factors on their action, efficacy, and stability, can vary widely and are dependent on the specific compound and its biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of cyclohexylamine with ethyl chloroformate followed by the addition of pyrrolidine. The reaction conditions typically involve maintaining a controlled temperature and using a suitable solvent to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and precise control of reaction parameters such as temperature, pressure, and pH. The production process also includes purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the compound.

Scientific Research Applications

N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is widely used in scientific research across various fields:

  • Chemistry: It serves as a reagent in organic synthesis and chemical analysis.

  • Biology: The compound is used in studying biological processes and interactions.

  • Industry: It is utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:

  • N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride

  • N-Ethyl-N-cyclohexyl-3-pyrrolidinecarboxamide hydrochloride

  • N-Cyclohexyl-N-propyl-2-pyrrolidinecarboxamide hydrochloride

These compounds share similarities in their core structure but differ in the substituents attached to the pyrrolidine ring, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-N-ethylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O.ClH/c1-2-15(11-7-4-3-5-8-11)13(16)12-9-6-10-14-12;/h11-12,14H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMGPIXGRKGZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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